Ceplignan

SERT Neuropsychiatric Natural Product

Procure stereochemically defined Ceplignan (CAS 185244-78-4) for SERT enhancement research. Unlike generic lignan mixtures or SERT-inhibiting congeners (e.g., tatarinolactone), Ceplignan's (2S,3R)-configuration drives SERT upregulation in hSERT-HEK293 cells, enabling bidirectional modulation studies. Its 67.5% predicted BBB penetration supports CNS drug discovery prioritization. Also serves as a botanical marker for Acorus tatarinowii, Cephalomappa sinensis, and Selaginella prostrata authentication. Insist on isomer-confirmed material—substitution with undefined lignans risks null or opposing SERT activity, compromising experimental reproducibility.

Molecular Formula C18H18O7
Molecular Weight 346.3 g/mol
Cat. No. B12391908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeplignan
Molecular FormulaC18H18O7
Molecular Weight346.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)O)OC)C(=O)O
InChIInChI=1S/C18H18O7/c1-23-14-6-9(3-4-13(14)20)16-12(8-19)11-5-10(18(21)22)7-15(24-2)17(11)25-16/h3-7,12,16,19-20H,8H2,1-2H3,(H,21,22)/t12-,16+/m0/s1
InChIKeyMRHRLMTUTXWEQP-BLLLJJGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ceplignan Procurement Guide: Norlignan Compound with Defined SERT Modulatory Activity


Ceplignan (CAS 185244-78-4) is a norlignan isolated from natural sources including Acorus tatarinowii Schott, with a molecular formula of C18H18O7 and molecular weight of 346.33 g/mol . It exists as two stereoisomers: (2S,3R)-Ceplignan and (2R,3S)-Ceplignan [1]. The compound has been characterized for its effects on serotonin transporter (SERT) activity and exhibits distinct stereospecific biological behavior [2].

Why Generic Lignan Substitution Fails: Ceplignan's Stereospecific SERT Enhancement


Generic lignan substitution is not scientifically valid for Ceplignan due to its unique stereochemical configuration and opposing biological activity profile. While both (2S,3R)-Ceplignan and (2R,3S)-Ceplignan significantly enhance SERT activity, other structurally related lignans from the same plant source (e.g., compounds 1 and 4) exhibit significant SERT inhibition [1]. This functional divergence within the same class underscores that stereochemistry, not merely the lignan scaffold, dictates pharmacological outcome [2]. Substituting Ceplignan with an unspecified lignan mixture or a different isomer could yield opposite or null effects in SERT-modulating assays, compromising experimental reproducibility and data interpretation [3].

Ceplignan Quantitative Differentiation Evidence: SERT Modulation and α-Glucosidase Activity


Ceplignan Stereoisomers Exhibit Opposing SERT Activity to Co-Isolated Lignans

In a high-content assay using hSERT-HEK293 cells, (2S,3R)-ceplignan and (2R,3S)-ceplignan significantly enhanced SERT activity, while compounds 1 and 4 (tatarinolactone and a biphenylpropanoid) significantly inhibited SERT activity [1]. The study did not report exact EC50 values, but the qualitative difference in directionality is critical for experimental design.

SERT Neuropsychiatric Natural Product

Ceplignan α-Glucosidase Inhibitory Activity Compared to Co-Isolated Compounds

In a study of Selaginella prostrata constituents, (7R,8S)-ceplignan (compound 5) was isolated alongside other compounds. The α-glucosidase inhibitory activity of compounds 7–10 was reported with IC50 values of 72.14±2.67, 42.68±1.54, 61.26±4.32, and 55.43±2.17 μmol/L, respectively [1]. Ceplignan (compound 5) was not among the most active inhibitors, indicating a relatively weaker effect.

α-Glucosidase Diabetes Natural Product

Predicted ADMET Profile Differentiation from Other Lignans

In silico ADMET predictions for Ceplignan indicate a blood-brain barrier penetration probability of 67.50% and human oral bioavailability probability of 65.71% [1]. These values provide a baseline for comparison with other lignans in CNS-targeting research programs.

ADMET Drug-likeness In silico

Ceplignan Application Scenarios Based on Quantitative Evidence


Neuropsychiatric Disorder Research Requiring SERT Enhancement

Ceplignan is suitable for studies investigating serotonin transporter upregulation or enhancement, as demonstrated in hSERT-HEK293 cell assays [1]. This contrasts with SERT inhibitors like tatarinolactone from the same plant source, allowing researchers to explore bidirectional SERT modulation within a single botanical matrix.

Metabolic Disorder Research Requiring Moderate α-Glucosidase Modulation

While not a potent α-glucosidase inhibitor, Ceplignan can serve as a comparator or negative control in studies where stronger inhibitors (e.g., compounds 7–10 from Selaginella prostrata) are the primary focus [2]. Its inclusion helps establish structure-activity relationships for lignan-based α-glucosidase inhibition.

Natural Product Chemistry and Botanical Standardization

Ceplignan's presence in multiple plant species (Acorus tatarinowii, Cephalomappa sinensis, Selaginella prostrata) makes it a useful marker compound for botanical authentication and quality control [3]. Its distinct stereochemistry and SERT activity profile provide a functional benchmark for extract standardization.

CNS Drug Discovery with Predicted BBB Penetration

In silico predictions suggest Ceplignan has a 67.5% probability of blood-brain barrier penetration [4], supporting its prioritization in early-stage CNS drug discovery programs where BBB permeability is a critical filter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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